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Cat. No.: B1317334 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-
difluoropropanol (CAS No. 33420-52-9), a valuable fluorinated building block in

pharmaceutical and materials science research. This document is intended for researchers,

scientists, and drug development professionals, offering a centralized resource for the

compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

characteristics.

Introduction
2,2-Difluoropropanol is a fluorinated organic compound with the chemical formula C₃H₆F₂O.

The presence of the gem-difluoro group on the second carbon significantly influences its

chemical and physical properties, making it a subject of interest for the synthesis of novel

chemical entities. Accurate and detailed spectroscopic data are paramount for the

unambiguous identification and characterization of this compound in various research and

development settings. While comprehensive experimental data is not widely available in public

spectral databases, this guide synthesizes available information and provides predicted

spectral data alongside established experimental protocols for its determination.

Spectroscopic Data Summary
The following tables summarize the expected and, where available, reported spectroscopic

data for 2,2-difluoropropanol. Due to the limited availability of public experimental spectra,
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some values are based on predictions from computational models and analysis of similar

fluorinated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 2,2-Difluoropropanol

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~3.8 Triplet (t) ~13 CH₂

~2.5 Singlet (s) - OH

~1.5 Triplet (t) ~19 CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2,2-Difluoropropanol

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~125 Triplet (t) ~245 CF₂

~68 Triplet (t) ~25 CH₂

~22 Triplet (t) ~28 CH₃

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for 2,2-Difluoropropanol

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~-95 Quartet of triplets (qt) ~19 (JFH), ~13 (JFH) CF₂

Infrared (IR) Spectroscopy
Table 4: Expected Infrared Absorption Bands for 2,2-Difluoropropanol
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Wavenumber (cm⁻¹) Intensity Assignment

3600-3200 Strong, Broad O-H stretch

2980-2850 Medium C-H stretch (alkane)

1200-1000 Strong C-F stretch

1050-1000 Medium C-O stretch

Mass Spectrometry (MS)
Table 5: Expected Mass Spectrometry Fragmentation for 2,2-Difluoropropanol

m/z Proposed Fragment

96 [M]⁺ (Molecular Ion)

77 [M - F]⁺

65 [M - OCH₃]⁺

45 [CH₂OH]⁺

Experimental Protocols
Detailed experimental methodologies are crucial for the accurate acquisition of spectroscopic

data. The following protocols are generalized for the analysis of fluorinated alcohols like 2,2-
difluoropropanol.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 2,2-difluoropropanol in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Add a small amount of

tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F

NMR, an external standard such as CFCl₃ (δ = 0.00 ppm) can be used.

¹H NMR Spectroscopy: Acquire the spectrum on a 300 MHz or higher field spectrometer.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and

16-32 scans.
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¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. Due to the lower

natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer

relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify

the spectrum.

¹⁹F NMR Spectroscopy: Acquire the spectrum on a spectrometer equipped with a fluorine

probe. Proton decoupling can be employed to simplify the spectrum and aid in assignment.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like 2,2-difluoropropanol, the simplest method is

to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an

Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample

directly on the ATR crystal.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32

scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean

salt plates or ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of 2,2-difluoropropanol in a volatile solvent

(e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a

gas chromatograph (GC-MS) for separation from any impurities.

Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation and create a

characteristic mass spectrum.

Mass Analysis: Scan a mass range of approximately m/z 10-200 to detect the molecular ion

and key fragment ions.

Logical Relationships in Spectroscopic Analysis
The different spectroscopic techniques provide complementary information to elucidate the

structure of 2,2-difluoropropanol. The logical workflow of data interpretation is visualized in

the following diagram.
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Spectroscopic Analysis Workflow for 2,2-Difluoropropanol
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Caption: Workflow of Spectroscopic Data Integration.

To cite this document: BenchChem. [Spectroscopic Profile of 2,2-Difluoropropanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1317334#2-2-difluoropropanol-spectroscopic-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1317334?utm_src=pdf-body-img
https://www.benchchem.com/product/b1317334#2-2-difluoropropanol-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1317334#2-2-difluoropropanol-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1317334#2-2-difluoropropanol-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1317334#2-2-difluoropropanol-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1317334?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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